1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(3-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(3-methoxybenzyl)methanamine is a synthetic organic compound with a molecular formula of C14H19ClFN3O and a molecular weight of 299.77 g/mol This compound features a pyrazole ring substituted with a 2-fluoroethyl group and a methoxybenzylamine moiety
Preparation Methods
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(3-methoxybenzyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the 2-fluoroethyl group: This step involves the alkylation of the pyrazole ring using 2-fluoroethyl halides in the presence of a base such as potassium carbonate.
Attachment of the methoxybenzylamine moiety: This is typically done through reductive amination, where the pyrazole derivative is reacted with 3-methoxybenzaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(3-methoxybenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(3-methoxybenzyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(3-methoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluoroethyl group and methoxybenzylamine moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(3-methoxybenzyl)methanamine include:
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine: This compound has a similar structure but differs in the position of the methoxy group on the benzylamine moiety.
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine: This compound lacks the methoxybenzyl group, making it less complex and potentially less specific in its interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19ClFN3O |
---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3O.ClH/c1-19-14-4-2-3-12(7-14)8-16-9-13-10-17-18(11-13)6-5-15;/h2-4,7,10-11,16H,5-6,8-9H2,1H3;1H |
InChI Key |
XWBLGURFYMQRMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.